1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, also known as 3-chloro-5-trifluoromethylpyridin-2-ylpiperidin-3-ol, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound due to its ability to act as a catalyst, reactant, and intermediate in a variety of reactions. This compound has been studied for its potential use in drug synthesis, as well as its potential applications in biochemistry and physiology.
Scientific Research Applications
Crystal Structure and Electronic Properties
The crystal structures of certain anticonvulsant compounds, including those similar to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, have been studied to understand their structural and electronic properties. X-ray diffraction data have revealed insights into the orientation and delocalization within these molecules, contributing to a better understanding of their pharmacological behavior (Georges, Vercauteren, Evrard, & Durant, 1989).
Glycine Transporter Inhibition
Compounds structurally related to this compound have been identified as potent inhibitors of glycine transporters. This research has implications for the development of new treatments for central nervous system disorders (Yamamoto et al., 2016).
Synthesis Techniques
Studies have focused on the synthesis of trifluoromethyl-substituted pyridines and piperidines, which are valuable in various fields, including pharmaceuticals and agrochemicals. Research in this area includes the development of efficient synthesis methods and the investigation of structural characteristics of these compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Fungicide Properties
The compound fluazinam, which contains a structure similar to this compound, exhibits fungicidal properties. This research has implications for the development of agricultural chemicals and plant protection strategies (Jeon, Kim, Lee, & Kim, 2013).
Future Directions
Trifluoromethylpyridines, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . Their unique physicochemical properties make them valuable for the development of new compounds with enhanced biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cellular signaling and are often implicated in various diseases when dysregulated.
Mode of Action
It’s worth noting that similar compounds act by inhibiting their targets, leading to changes in cellular processes . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
For example, inhibition of receptor tyrosine kinases can disrupt downstream signaling pathways, affecting cellular proliferation, differentiation, and survival .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of a similar compound were highlighted to demonstrate its potential utility as a small-molecule inhibitor .
Result of Action
Similar compounds have been reported to thwart bacterial growth by attenuating secondary metabolism .
Action Environment
For instance, a compound with a -CF3 group showed improved drug potency by a key hydrogen bonding interaction with the protein .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(18)6-17/h4-5,8,18H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXAPRXSPBBLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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